molecular formula C6H4N2O6 B193598 3,5-Dinitrocatechol CAS No. 7659-29-2

3,5-Dinitrocatechol

Cat. No. B193598
CAS RN: 7659-29-2
M. Wt: 200.11 g/mol
InChI Key: VDCDWNDTNSWDFJ-UHFFFAOYSA-N
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Description

3,5-Dinitrocatechol is a small molecule that has been used in experimental groups . It is also known by the name OR-486 . It is a potent catechol O-methyltransferase (COMT) inhibitor , and it is selective for COMT over other enzymes such as tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, monoamine oxidase A (MAO-A), and MAO-B .


Molecular Structure Analysis

The molecular formula of 3,5-Dinitrocatechol is C6H4N2O6 . Its molecular weight is 200.11 g/mol . The IUPAC name is 3,5-dinitrobenzene-1,2-diol . The InChI is 1S/C6H4N2O6/c9-5-2-3 (7 (11)12)1-4 (6 (5)10)8 (13)14/h1-2,9-10H . The canonical SMILES is C1=C (C=C (C (=C1 [N+] (=O) [O-])O)O) [N+] (=O) [O-] .


Chemical Reactions Analysis

3,5-Dinitrocatechol has been used in the preparation of the molybdenum (VI)- (3,5-DNC) complex . It has also been used as a catechol-O-methyltransferase (COMT) inhibitor and as a positive control for screening human COMT inhibition .

Scientific Research Applications

  • DNC demonstrates significant stability in both ground and excited states, especially when complexed with W(VI) and V(V) metals. This stability, even under UV irradiation, highlights its potential in applications requiring robustness against environmental factors (Delchev, Gavazov, & Shterev, 2014).

  • DNC's ability to complex with aluminium(III) cation has been investigated, revealing insights into the stoichiometry and formation constants of these complexes. This research enhances our understanding of DNC's complexing power and its potential applications in coordination chemistry (Giroux, Aury, Rubini, Parant, Desmurs, & Dury, 2004).

  • DNC is identified as a compound leached from polycarbonate flasks, affecting cell growth. This finding is crucial for biopharmaceutical production and highlights the need for careful material selection in cell culture processes (Peng, Zhao, Hong, Burkhalter, Hogue, Tran, Wei, Romeo, Dolley-Sonneville, Melkoumian, Liang, & Fang, 2018).

  • The synthesis and characterization of salts containing DNC, particularly those with nitrogen-rich cations, show promise in energetic material applications. The high thermal stability and low sensitivity to shock and friction of these salts are particularly notable (Haiges, Bélanger‐Chabot, Kaplan, & Christe, 2015).

  • DNC derivatives have been used as solvating agents for enantioselective recognition in NMR analysis, demonstrating its versatility in analytical chemistry (Iwaniuk & Wolf, 2010).

  • The DNC assay is an established method for measuring enzyme kinetics, particularly in studying glycoside hydrolases. This assay facilitates the rapid quantification of reducing sugars, crucial in biochemical analysis (McKee, 2017).

  • DNC's role in the complex equilibria of molybdenum(VI) and its potential in liquid-liquid extraction systems have been studied. This research offers insights into the analytical applications of DNC in chemical extraction processes (Stojnova, Racheva, Divarova, Bozhinova, & Lekova, 2016).

Safety And Hazards

The therapeutic efficacy of 3,5-Dinitrocatechol can be decreased when used in combination with certain drugs . For example, its efficacy can be decreased when used in combination with Iloperidone . The risk or severity of adverse effects can be increased when 3,5-Dinitrocatechol is combined with Isocarboxazid . No special precautions are necessary if used correctly .

Future Directions

The crucial role of COMT in human health has raised great interest in the development of more practical assays for highly selective and sensitive detection of COMT activity in real samples, as well as for rapid screening and characterization of COMT inhibitors as drug candidates . This will strongly facilitate the investigations on the relevance of COMT to human diseases and promote the discovery of COMT inhibitors via high-throughput screening .

properties

IUPAC Name

3,5-dinitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDWNDTNSWDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227391
Record name 3,5-Dinitrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Dinitrocatechol

CAS RN

7659-29-2
Record name 3,5-Dinitrocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7659-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OR486
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrocatechol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Dinitrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrobenzene-1,2-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DINITROCATECHOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
413
Citations
R Lobinski, Z Marczenko - Analytical sciences, 1988 - jstage.jst.go.jp
A new method of flotation separation and preconcentration of vanadium traces is described. The ion-associate formed by the anionic vanadium (V)-3, 5-dinitrocatechol complex and …
Number of citations: 21 www.jstage.jst.go.jp
FC Laxton, EBR Prideaux, WH Radford - Journal of the Chemical …, 1925 - pubs.rsc.org
! J? HE investigation of the colorimetric dissociation constants of the nitroquinols (Prideaux and Nunn, J., 1924, 125, 2110) has now been extended to include 3: 5-dinitrocatechol and 4: …
Number of citations: 3 pubs.rsc.org
Z Marczenko, R Łobiński - Talanta, 1988 - Elsevier
The formation and extraction of the ion-associates of the vanadium(V)-3,5-dinitrocatechol (DNC) anionic chelate complex with various basic dyes have been studied and a new …
Number of citations: 20 www.sciencedirect.com
RA Pérez, E Fernández-Alvarez, O Nieto… - Biochemical …, 1993 - Elsevier
It is well known that activated alkene derivatives react with thiol groups according to a Michael's addition reaction. On the basis of the presence of at least one thiol group essential for …
Number of citations: 23 www.sciencedirect.com
R Łobinski, Z Marczenko - Microchemical journal, 1990 - Elsevier
A flotation-spectrophotometric method for the determination of molybdenum has been developed and its applicability to the analysis of biological materials has been demonstrated. The …
Number of citations: 8 www.sciencedirect.com
VB Delchev, KB Gavazov, IG Shterev - Journal of molecular modeling, 2014 - Springer
We performed a theoretical and experimental study of the (photo)stability of 3,5-dinitrocatechol (DNC) and its complexes with W(VI) and V(V). The investigation showed that irradiation of …
Number of citations: 3 link.springer.com
K Stojnova, P Racheva, V Divarova… - Acta Chimica …, 2016 - pdfs.semanticscholar.org
The complex formed between an anionic chelate of Mo (VI)–3, 5-dinitrocatechol (3, 5-DNC) with the cation of 3, 3'-(3, 3'-dimethoxy-4, 4'-biphenylene) bis (2, 5-diphenyl-2H-tetrazolium …
Number of citations: 7 pdfs.semanticscholar.org
S Czarnota, NJ Baxter, MJ Cliff, JP Waltho… - Biomolecular NMR …, 2017 - Springer
Catechol O-methyltransferase (COMT) is an enzyme that plays a major role in catechol neurotransmitter deactivation. Inhibition of COMT can increase neurotransmitter levels, which …
Number of citations: 2 link.springer.com
JM Byrne, KF Tipton - 1996 - portlandpress.com
Catechol-0-methyltransferase (EC 2.1. 1.6; COMT) catalyses S-adenosylmethionine-dependent methylation of a variety of catechols and plays a role in terminating the activities of the …
Number of citations: 3 portlandpress.com
MA Vieira-Coelho, P Soares-da-Silva - Brain research, 1999 - Elsevier
The present study was aimed to evaluate the sensitivity of soluble (S) and membrane bound (MB) catechol-O-methyltransferase (COMT) from rat brain and liver to inhibitors which …
Number of citations: 81 www.sciencedirect.com

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